molecular formula C22H23N3O3S B4763074 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide

4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide

Cat. No. B4763074
M. Wt: 409.5 g/mol
InChI Key: KNVSJQNWRMISIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as TAK-659 and has been found to exhibit an inhibitory effect on certain enzymes that play a critical role in the development of cancer cells.

Mechanism of Action

TAK-659 exerts its anticancer effect by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system. Inhibition of BTK activity leads to the disruption of this pathway, resulting in the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to exhibit a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have a high degree of selectivity for BTK, with minimal off-target effects on other enzymes. In preclinical studies, TAK-659 has been found to induce apoptosis in cancer cells, inhibit tumor growth, and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its high degree of selectivity for BTK, which makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of TAK-659 is its potential for drug resistance, which can develop over time due to the emergence of mutations in the BTK gene. Another limitation is the lack of clinical data on the safety and efficacy of TAK-659 in humans, which limits its potential for clinical translation.

Future Directions

Despite the limitations, TAK-659 holds great promise as a potential anticancer agent. Future studies should focus on elucidating the molecular mechanisms underlying its anticancer effect, as well as identifying strategies to overcome drug resistance. In addition, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans, with the ultimate goal of developing a new treatment option for cancer patients.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have shown that TAK-659 has a potent inhibitory effect on the activity of BTK (Bruton's tyrosine kinase), which is an enzyme that plays a critical role in the survival and proliferation of cancer cells. TAK-659 has also been found to exhibit an inhibitory effect on other enzymes, such as FLT3 and JAK2, which are involved in the development of certain types of leukemia.

properties

IUPAC Name

4-[(3-methyl-N-methylsulfonylanilino)methyl]-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-17-4-3-5-21(14-17)25(29(2,27)28)16-19-6-8-20(9-7-19)22(26)24-15-18-10-12-23-13-11-18/h3-14H,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVSJQNWRMISIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(pyridin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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